cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

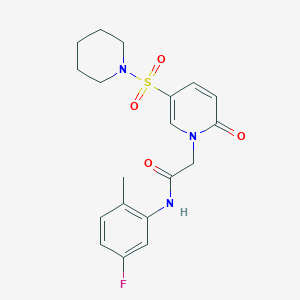

“Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate” is a chemical compound with a molecular weight of 380.4 . It has two IUPAC names: (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one and (3S,4S)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one diacetate . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The InChI code for this compound is 1S/2C5H10N2O2.2C2H4O2/c21-3-2-7(9)5(8)4(3)6;21-2(3)4/h23-4,9H,2,6H2,1H3;21H3,(H,3,4)/t2*3-,4-;;/m10…/s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 380.4 . The compound’s molecular formula is C7H12N2O3.科学的研究の応用

Catalysis and Synthesis

"Cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate" plays a role in catalytic processes and the synthesis of complex organic molecules. For example, FeCl3·6H2O has been utilized as a catalyst for the diastereoselective synthesis of cis-isoxazolidines from N-protected δ-hydroxylamino allylic acetates, showcasing the compound's involvement in creating functionalized 1,3-amino alcohol precursors with significant synthetic potential (Cornil, Guérinot, Reymond, & Cossy, 2013).

Enzymatic and Biochemical Studies

The compound has been studied for its biochemical properties and interactions with enzymes. Notably, certain proline analogues, including cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one, have been examined for their rotational barriers in cis/trans isomerization and their catalysis by cyclophilin, contributing to a deeper understanding of protein folding and structure-function relationships in biochemistry (Kern, Schutkowski, & Drakenberg, 1997).

Organic Synthesis and Medicinal Chemistry

In the realm of organic synthesis, this compound serves as a building block for the development of novel molecules with potential medicinal applications. Its structural features enable the design and synthesis of molecules with specific biological activities, such as inhibitors for various enzymes or receptors involved in disease pathogenesis. Research into the synthesis of conformationally constrained pyrrolidines, for instance, explores the creation of molecules that mimic the structural and electronic features of natural amino acids, offering pathways for the development of new therapeutic agents (Krow et al., 2011).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one acetate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-Proline", "Methyl acetoacetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Acetic anhydride", "Methanol", "Diethyl ether", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: L-Proline is reacted with methyl acetoacetate in the presence of hydroxylamine hydrochloride and sodium hydroxide to form cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 2: The resulting product from step 1 is then reacted with acetic anhydride and acetic acid to form the acetate salt of cis-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one.", "Step 3: The final product is isolated by precipitation from a mixture of methanol and diethyl ether, followed by recrystallization from ethyl acetate and water." ] } | |

CAS番号 |

1820583-82-1 |

分子式 |

C7H12N2O3 |

分子量 |

172.184 |

IUPAC名 |

[(3S,4S)-3-amino-4-methyl-2-oxopyrrolidin-1-yl] acetate |

InChI |

InChI=1S/C7H12N2O3/c1-4-3-9(12-5(2)10)7(11)6(4)8/h4,6H,3,8H2,1-2H3/t4-,6-/m0/s1 |

InChIキー |

RUSIWAYZOGAQMN-NJGYIYPDSA-N |

SMILES |

CC1CN(C(=O)C1N)OC(=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-chlorophenyl)methylcarbamoyl]-1-ethyl-3,5-dimethylpyrrole-2-carboxylate](/img/structure/B2688109.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2688118.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688122.png)

![2-(Bicyclo[4.1.0]heptan-3-yl)acetic acid](/img/structure/B2688123.png)

![2-Chloro-N-[[6-(difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2688127.png)

![Methyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2688128.png)